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molecular formula C10H18N2O2 B8764652 8-Azabicyclo[3.2.1]octane-8-carboxylicacid,3-amino-,ethylester(9CI)

8-Azabicyclo[3.2.1]octane-8-carboxylicacid,3-amino-,ethylester(9CI)

Cat. No. B8764652
M. Wt: 198.26 g/mol
InChI Key: YXJPAZXYCIOTIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
CCOC(=O)N1C2CCC1CC(N=[N+]=[N-])C2
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:1]([CH3:2])[O:3][C:4](=[O:5])[N:6]1[CH:7]2[CH2:8][CH:9]([N:14]=[N+:15]=[N-:16])[CH2:10][CH:11]1[CH2:12][CH2:13]2.[CH3:17][OH:18]>>[CH2:1]([CH3:2])[O:3][C:4](=[O:5])[N:6]1[CH:7]2[CH2:8][CH:9]([NH2:14])[CH2:10][CH:11]1[CH2:12][CH2:13]2

Inputs

Step One
Name
CCOC(=O)N1C2CCC1CC(N=[N+]=[N-])C2
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCOC(=O)N1C2CCC1CC(N=[N+]=[N-])C2
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CO

Outcomes

Product
Name
Type
product
Smiles
CCOC(=O)N1C2CCC1CC(N)C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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